2-{[1,1'-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane
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Overview
Description
2-{[1,1’-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[35]nonane is a spirocyclic compound that features a unique structure with a spiro atom connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane typically involves the formation of the spirocyclic core through dialkylation of an activated carbon center. The dialkylating group is often a dihalide or a dilithio reagent . For example, the synthesis of spirocyclic oxetanes, including 2-oxa-7-azaspiro[3.5]nonane, can be achieved through oxidative cyclizations using Oxone® in formic acid .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as an amine or a halide.
Scientific Research Applications
2-{[1,1’-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane has several scientific research applications:
Mechanism of Action
The mechanism by which 2-{[1,1’-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane exerts its effects involves binding to specific molecular targets, such as the His194 residue of NQO1 . This binding facilitates the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane: A fully carbocyclic spiro compound with a similar spirocyclic structure.
Spiropentadiene: Another spiro compound known for its strained structure.
Spiro[3.3]heptane: A smaller spirocyclic compound with a different ring size.
Uniqueness
2-{[1,1’-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane is unique due to its combination of a spirocyclic core with a biphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21NO2 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
7-oxa-2-azaspiro[3.5]nonan-2-yl-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C20H21NO2/c22-19(21-14-20(15-21)10-12-23-13-11-20)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9H,10-15H2 |
InChI Key |
DZMXTANRHJOJMI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CN(C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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